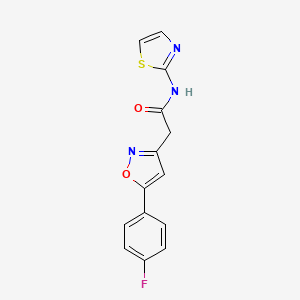

2-(5-(4-fluorophenyl)isoxazol-3-yl)-N-(thiazol-2-yl)acetamide

CAS No.: 952985-08-9

Cat. No.: VC7263483

Molecular Formula: C14H10FN3O2S

Molecular Weight: 303.31

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 952985-08-9 |

|---|---|

| Molecular Formula | C14H10FN3O2S |

| Molecular Weight | 303.31 |

| IUPAC Name | 2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]-N-(1,3-thiazol-2-yl)acetamide |

| Standard InChI | InChI=1S/C14H10FN3O2S/c15-10-3-1-9(2-4-10)12-7-11(18-20-12)8-13(19)17-14-16-5-6-21-14/h1-7H,8H2,(H,16,17,19) |

| Standard InChI Key | VLXQBZOYEBCHPN-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC=C1C2=CC(=NO2)CC(=O)NC3=NC=CS3)F |

Introduction

The compound 2-(5-(4-fluorophenyl)isoxazol-3-yl)-N-(thiazol-2-yl)acetamide is a heterocyclic organic molecule combining an isoxazole ring, a thiazole ring, and an acetamide functional group. Such compounds are of significant interest in medicinal chemistry due to their potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Structural Features

The structure of this compound includes:

-

Isoxazole Ring: A five-membered heterocyclic ring containing oxygen and nitrogen, known for its role in bioactive molecules.

-

Thiazole Ring: A sulfur- and nitrogen-containing aromatic ring, often associated with pharmacological activity.

-

Acetamide Group: A functional group contributing to hydrogen bonding and solubility.

Synthesis Pathways

The synthesis of compounds like 2-(5-(4-fluorophenyl)isoxazol-3-yl)-N-(thiazol-2-yl)acetamide typically involves:

-

Formation of Isoxazole Core: This can be achieved through cyclization reactions involving hydroxylamine and α,β-unsaturated ketones.

-

Thiazole Ring Assembly: Thiazoles are synthesized using thiourea or thioamides with α-haloketones.

-

Coupling Reaction: The isoxazole and thiazole fragments are linked via an acetamide bond through amidation reactions.

Biological Activities

Heterocyclic compounds containing isoxazole and thiazole rings have demonstrated the following activities:

-

Anticancer Properties: Isoxazole derivatives are known to inhibit cell proliferation in various cancer cell lines by interfering with mitotic processes .

-

Antimicrobial Activity: Thiazole derivatives show effectiveness against Gram-positive and Gram-negative bacteria as well as fungi .

-

Anti-inflammatory Effects: The combination of fluorine substitution and heterocyclic rings enhances anti-inflammatory potential by modulating enzyme activity .

Analytical Characterization

The characterization of such compounds often involves:

-

NMR Spectroscopy: Proton (H) and carbon (C) NMR provide structural confirmation.

-

Mass Spectrometry (MS): Determines molecular weight and fragmentation patterns.

-

X-ray Crystallography: Confirms the three-dimensional arrangement of atoms.

-

Infrared (IR) Spectroscopy: Identifies functional groups through characteristic absorption bands.

Comparative Data Table

Applications in Medicinal Chemistry

Compounds like 2-(5-(4-fluorophenyl)isoxazol-3-yl)-N-(thiazol-2-yl)acetamide are valuable scaffolds for drug development due to their:

-

Versatility in modifying substituents for enhanced activity.

-

Potential to act as enzyme inhibitors or receptor modulators.

-

Suitability for targeting diseases like cancer, bacterial infections, and inflammation.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume